methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Position 1: A 2-ethoxy-2-oxoethyl substituent, introducing an ester-functionalized side chain.
- Position 3: A methyl group, enhancing steric stability.
- Position 6: A furan-2-yl group, contributing π-electron-rich aromaticity.
- Position 4: A methyl ester, influencing lipophilicity and metabolic stability.
This compound belongs to a class of fused heterocycles widely explored for pharmaceutical applications due to their structural diversity and bioactivity. Pyrazolo[3,4-b]pyridines, in particular, are studied for kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-4-24-14(21)9-20-16-15(10(2)19-20)11(17(22)23-3)8-12(18-16)13-6-5-7-25-13/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYPEHNSLRZUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Substituents : Ethoxy and furan groups enhance its biological profile.
Antiparasitic Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiparasitic properties. For instance, a study evaluated various derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that structural modifications significantly influenced their trypanocidal activity. Notably, specific substituents at the C-6 position of the pyrazolo ring were critical in determining efficacy against the parasite .
| Compound | Activity Against T. cruzi | IC50 (μM) |
|---|---|---|
| 4a | Active | 10.47 |
| 4b | Active | 12.00 |
| 4c | Inactive | - |
Agonistic Activity on PPARα
Another study identified that certain pyrazolo[3,4-b]pyridine derivatives act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor is crucial for lipid metabolism and glucose homeostasis. The structure-activity relationship studies indicated that steric factors and hydrophobic interactions significantly influence agonistic activity .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights several key points:
- Substituent Effects : The presence of bulky substituents at specific positions enhances biological activity.
- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and biological activity.
- Electronic Properties : Electron-withdrawing or donating groups at strategic positions can modulate receptor binding and activity.
Trypanocidal Activity Evaluation
In a comprehensive evaluation of new carbohydrazide derivatives derived from pyrazolo[3,4-b]pyridine, compounds were tested against different forms of T. cruzi. The study demonstrated that modifications in chemical structure directly affected their antiparasitic efficacy, providing insights into designing more effective treatments for Chagas disease .
PPARα Agonism in Animal Models
In vivo studies using high-fructose-fed rat models demonstrated that selected pyrazolo derivatives effectively reduced plasma triglyceride levels comparable to fenofibrate, a known PPARα agonist. This suggests potential applications in managing dyslipidemia and metabolic disorders .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Selected Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- Position 1 : Fluorophenyl (e.g., ) or methoxyphenyl () groups introduce electron-withdrawing or donating effects, respectively. The target’s 2-ethoxy-2-oxoethyl group provides a metabolically labile ester linkage.
- Position 6 : Substituents like ethyl (), cyclopropyl (), or furan (target) modulate steric and electronic profiles. Furan’s oxygen atom may participate in hydrogen bonding.
- Position 4 : Carboxylic acid () increases aqueous solubility, while methyl esters (target, ) improve membrane permeability.
Physicochemical and Functional Comparisons
Table 2: Predicted Physicochemical Properties
Analysis :
- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility (pKa ~0.81) compared to ester-containing analogs (target, ), which are more lipophilic.
- Electronic Effects : Furan’s electron-rich nature (target) may enhance interactions with aromatic residues in biological targets, contrasting with fluorophenyl’s electron-deficient character ().
Q & A
Q. What are common synthetic routes for this pyrazolo-pyridine derivative?
The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example:
- Biginelli-like reactions using aromatic aldehydes, ethyl acetoacetate, and thioureas/isoxazolyl thioureas in one-pot conditions .
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents, such as furan-2-yl groups, using boronic acids and Pd(PPh₃)₄ in degassed DMF/H₂O .
- Cyclization of intermediates like ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amines .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity, particularly for furan and pyrazole moieties .
- Mass spectrometry (ESIMS) to verify molecular weight and fragmentation patterns .
- X-ray powder diffraction (XRPD) for crystallographic validation of the fused pyrazolo-pyridine core .
Q. What safety protocols are recommended during synthesis?
- Use P201/P202 precautions : Obtain specialized instructions and avoid handling until all safety measures (e.g., ventilation, PPE) are understood .
- Avoid ignition sources (P210) due to potential solvent flammability (e.g., ethanol, DMF) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent and temperature control : Use polar aprotic solvents (DMF, DMSO) at 80–100°C for cyclization, or room temperature for iodine-mediated azide-alkyne cycloadditions .
- Purification strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate isomers .
Q. How can structural ambiguities (e.g., tautomerism) be resolved?
- XRPD analysis : Compare experimental diffraction patterns (e.g., 2θ = 12.4°, 18.7°) with simulated data from single-crystal structures .
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ to identify dynamic tautomeric equilibria .
Q. What mechanistic insights explain substituent effects on reactivity?
- Electron-withdrawing groups (e.g., ethoxycarbonyl) deactivate the pyridine ring, slowing nucleophilic attacks .
- Furan-2-yl groups enhance π-stacking interactions, as shown in XRPD data, stabilizing intermediates during cyclization .
- Steric hindrance from methyl groups at position 3 directs regioselectivity in cross-coupling reactions .
Q. How should contradictory data (e.g., unexpected byproducts) be addressed?
- LCMS monitoring : Track reaction progress to identify side products (e.g., dimerization or over-alkylation) .
- Isolation and characterization : Purify byproducts via preparative HPLC and analyze via ¹H NMR/HRMS to deduce structures .
Q. What computational methods predict electronic properties for drug design?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO/LUMO distributions and predict binding affinity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina and PyMOL .
Q. How is biological activity assessed in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
